Ethyl 4,5-dichloropicolinate

Description

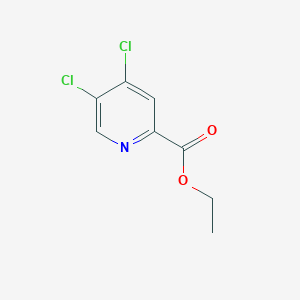

Ethyl 4,5-dichloropicolinate is a chlorinated picolinate ester derivative characterized by two chlorine substituents at the 4- and 5-positions of the pyridine ring and an ethyl ester group at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of herbicides and fungicides. Its structural features, including electron-withdrawing chlorine atoms and the ester functional group, influence its reactivity, solubility, and stability, making it a versatile precursor in heterocyclic chemistry .

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

ethyl 4,5-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

NAVADJOGSGZSOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dichloropicolinate typically involves the chlorination of picolinic acid derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and purification through distillation or recrystallization to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include substituted picolinates with various functional groups replacing the chlorine atoms.

Hydrolysis: The major product is 4,5-dichloropicolinic acid.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: Ethyl 4,5-dichloropicolinate is utilized as an intermediate in the synthesis of various chemical compounds. Its chlorinated structure allows for further functionalization, making it valuable in developing new materials and chemicals .

2. Biology:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes. This makes it a candidate for developing new antimicrobial agents .

- Herbicidal Properties: The compound has been studied for its herbicidal activity, acting on specific metabolic pathways in plants that are essential for growth. This application is crucial in agricultural settings where weed control is necessary .

3. Medicine:

- Drug Development: this compound is being explored as a precursor in synthesizing anti-inflammatory and analgesic drugs. Its structural characteristics may enhance the efficacy of these therapeutic agents .

4. Industry:

- Material Science: The compound is also investigated for its potential in developing advanced materials with specific chemical resistances, such as coatings and polymers. These materials can be utilized in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloropicolinate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. In herbicidal applications, it may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Table 2: Reaction Conditions for Selected Compounds

Physicochemical Properties

- Solubility : this compound exhibits lower water solubility (<0.1 mg/mL at 25°C) compared to methyl 4-chloropicolinate (0.5 mg/mL), attributed to increased hydrophobicity from the ethyl group and additional chlorine.

- Melting Point: Dichloro derivatives generally have higher melting points (e.g., this compound: ~95–98°C) than mono-chloro analogues (methyl 4-chloropicolinate: ~45–50°C) due to enhanced molecular symmetry and packing efficiency.

Biological Activity

Ethyl 4,5-dichloropicolinate (EDCP) is an organic compound with significant biological activity, particularly in agricultural applications as a herbicide. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

EDCP is characterized by the molecular formula , featuring a pyridine ring substituted with chlorine atoms at the 4 and 5 positions, along with an ethyl ester functional group. Its unique structure contributes to its reactivity and biological activity. The compound exhibits moderate solubility in organic solvents but limited solubility in water, which influences its application in various fields, particularly agriculture.

The biological activity of EDCP primarily stems from its interaction with plant auxin signaling pathways. As a synthetic auxin herbicide, it mimics natural auxins and disrupts normal plant growth processes. The presence of chlorine atoms enhances its electrophilic nature, allowing it to interact with nucleophiles in biological systems, potentially leading to enzyme inhibition or receptor modulation .

Herbicidal Activity

Research has demonstrated that EDCP exhibits significant herbicidal properties against various weed species. The following table summarizes its effectiveness compared to other herbicides:

| Compound | Dosage (gha) | Post-emergence Injury (%) | Pre-emergence Injury (%) |

|---|---|---|---|

| This compound (EDCP) | 300 | 100 | 95 |

| Picloram | 300 | 80 | 60 |

| Halauxifen-methyl | 300 | 70 | 50 |

These results indicate that EDCP may provide superior control over certain weed species compared to established herbicides like picloram and halauxifen-methyl .

Case Studies

- Arabidopsis thaliana Studies : A series of experiments evaluated the inhibitory effects of EDCP on the root growth of Arabidopsis thaliana. At concentrations of 50 µM, EDCP demonstrated over 80% inhibition compared to controls, indicating its potential as a potent herbicide .

- Field Trials : In greenhouse trials, EDCP was tested against broadleaf weeds such as Amaranthus retroflexus and Chenopodium album. Results showed that at a dosage of 250 g/ha, it achieved complete post-emergence control within two weeks of application .

- Comparative Analysis : In comparative studies with other chlorinated picolinate derivatives, EDCP consistently exhibited higher levels of biological activity, particularly in terms of root growth inhibition in target weed species .

Toxicological Considerations

While the herbicidal efficacy of EDCP is notable, its toxicity profile must also be considered. Studies involving zebrafish embryos indicated moderate toxicity levels; however, the compound's selective action suggests that it could be developed further for safe agricultural use without significant harm to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.